p-Guanidinophenylalanine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
64043-92-1 |
|---|---|
Molecular Formula |
C10H15ClN4O2 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(diaminomethylideneamino)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N4O2.ClH/c11-8(9(15)16)5-6-1-3-7(4-2-6)14-10(12)13;/h1-4,8H,5,11H2,(H,15,16)(H4,12,13,14);1H/t8-;/m0./s1 |
InChI Key |
FGUIHKZJZSDDHP-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=C(N)N.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N=C(N)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of P Guanidinophenylalanine Hydrochloride
Classical Synthetic Routes for p-Guanidinophenylalanine Hydrochloride
The classical synthesis of this compound typically begins with a commercially available and stereochemically defined precursor, L-phenylalanine, and proceeds through nitration, reduction, and subsequent guanylation steps.
The primary strategy for preparing the key intermediate, p-aminophenylalanine, involves the derivatization of L-phenylalanine. The most common route is the regioselective nitration of the phenyl ring.
Nitration of L-Phenylalanine: The synthesis commences with the nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0°C). prepchem.comresearchgate.net This electrophilic aromatic substitution reaction primarily yields p-nitrophenylalanine, along with smaller amounts of the ortho isomer. researchgate.net The para-isomer is the desired product and can be purified through recrystallization. prepchem.com
Reduction of p-Nitrophenylalanine: The nitro group of p-nitrophenylalanine is then reduced to a primary amine to yield p-aminophenylalanine. This transformation can be achieved through various standard reduction methods, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This step is crucial as it forms the necessary amino group for the subsequent guanylation reaction while typically preserving the stereochemistry at the α-carbon.
Guanylation is the process of adding a guanidinyl group to a primary or secondary amine. The conversion of p-aminophenylalanine to p-Guanidinophenylalanine is the key final step in the classical synthesis. A variety of reagents have been developed for this transformation. The selection of the guanylating agent can influence reaction conditions, yields, and the need for protecting groups.
Common guanylation approaches include:
Reaction with Cyanamide: A straightforward and traditional method involves the reaction of the amine hydrochloride salt with cyanamide. organic-chemistry.orgnih.gov This reaction typically proceeds by heating the components in an aqueous solution.
Use of O-Alkylisoureas or S-Alkylisothioureas: Reagents like S-methylisothiourea sulfate (B86663) can effectively guanidinylate primary amines under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the isothiourea, followed by the elimination of a thiol.
Carboxamidine-Based Reagents: More sophisticated reagents like 1H-pyrazole-1-carboxamidine hydrochloride provide a cleaner and often more efficient route to guanidines. These reagents are generally more stable and less prone to side reactions compared to cyanamide. For syntheses requiring protected guanidino groups, derivatives such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are frequently employed.
Below is a table summarizing common guanylation reagents.
Table 1: Common Guanylation Reagents
| Reagent Name | Typical Conditions | Notes |
|---|---|---|
| Cyanamide | Aqueous solution, heat | Classical, cost-effective reagent; can have side reactions. |
| S-Methylisothiourea sulfate | Basic conditions (e.g., aq. NaOH) | Effective for simple amines; produces methyl mercaptan byproduct. |
| 1H-Pyrazole-1-carboxamidine HCl | Basic conditions (e.g., DIPEA) in organic solvent (e.g., DMF) | High-yielding, clean conversion to unprotected guanidines. |
Incorporation into Peptidic and Non-Peptidic Structures
p-Guanidinophenylalanine is a valuable building block for modifying peptides or conjugating to other molecules to introduce the strongly basic and hydrogen-bonding capabilities of the guanidinium (B1211019) group.
p-Guanidinophenylalanine can be incorporated into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols, most commonly the Fmoc/tBu strategy. altabioscience.com
Protecting Group Strategy: To prevent unwanted side reactions during peptide coupling, the side-chain guanidino group must be protected. creative-peptides.combiosynth.com The guanidinium group is a strong nucleophile, and its protection is crucial. The protecting groups must be stable to the basic conditions used for Fmoc group removal (typically piperidine (B6355638) in DMF) but easily removable during the final acidolytic cleavage from the resin (typically with trifluoroacetic acid, TFA). altabioscience.comiris-biotech.de
Common Protecting Groups: The most widely used protecting groups for the guanidino function are arylsulfonyl derivatives, which reduce the basicity and nucleophilicity of the group through electron withdrawal. reddit.com A single sulfonyl group is generally sufficient to deactivate the guanidine (B92328) moiety. reddit.com
Table 2: Common Guanidino-Group Protecting Groups in Fmoc-SPPS
| Protecting Group | Full Name | Structure | Cleavage Condition |
|---|---|---|---|
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Arylsulfonyl | Standard TFA cleavage cocktail |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Arylsulfonyl | Harsher TFA conditions than Pbf |
| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Arylsulfonyl | Requires strong acid (e.g., TFA/thioanisole) |
| Boc | tert-Butoxycarbonyl | Carbamate | Can be used as a di-Boc derivative, cleaved by TFA |
The Fmoc-L-p-Guanidinophenylalanine(Pbf)-OH monomer is activated using standard coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma) and coupled to the N-terminus of the growing peptide chain on the solid support.
In solution-phase synthesis, this compound can be conjugated to other molecules through the formation of amide or other covalent bonds. This requires selective protection of the functional groups not involved in the desired reaction. For example, to couple the carboxylic acid of p-Guanidinophenylalanine to an amine-containing molecule, its α-amino and side-chain guanidino groups must be protected.
The process typically involves the activation of the free carboxylic acid using standard peptide coupling reagents. bachem.com
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization, activate the carboxyl group to form a reactive O-acylisourea intermediate. peptide.com
Phosphonium/Uronium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or T3P® (Propylphosphonic anhydride) offer fast and efficient coupling with minimal side reactions. rsc.orgnih.gov
Once activated, the carboxyl group readily reacts with a primary or secondary amine on a target molecule to form a stable amide bond, thus achieving the desired conjugation in the solution phase. Subsequent deprotection steps yield the final conjugate.
Development of Derivatized Analogs for Research Purposes
The generation of derivatized analogs of p-Guanidinophenylalanine is a key strategy to enhance its properties as a research tool, particularly in the study of enzyme inhibition and substrate recognition. These modifications are designed to systematically probe the structure-activity relationship (SAR) of the molecule.
Structural alterations to p-Guanidinophenylalanine can be systematically introduced to fine-tune its interaction with biological targets, thereby modulating its activity. The primary sites for modification include the guanidino group, the phenyl ring, and the amino acid backbone. The overarching goal of these modifications is to enhance attributes such as potency, selectivity, and metabolic stability.
The guanidino moiety is a critical determinant of the molecule's biological activity, and its modification can lead to significant changes in inhibitory profiles. For instance, studies on various guanidine-containing compounds have demonstrated that substitutions on the guanidino nitrogen atoms can profoundly affect their interaction with enzyme active sites. While direct SAR studies on p-Guanidinophenylalanine are not extensively detailed in publicly available literature, the principles derived from related guanidino compounds, such as those targeting proteases, can be applied. For example, the introduction of alkyl or aryl substituents on the guanidino group can alter its basicity and steric profile, which in turn can influence binding affinity and selectivity for different enzymes.
The phenyl ring presents another avenue for structural diversification. The introduction of various substituents onto the aromatic ring can modulate the electronic and hydrophobic character of the molecule. For example, the incorporation of electron-withdrawing or electron-donating groups can influence the pKa of the guanidino group and introduce new potential interactions, such as halogen bonds, with the target enzyme.
Modifications to the amino acid scaffold, such as N-alkylation or esterification of the carboxyl group, can also be employed to alter the pharmacokinetic properties of the molecule, including its membrane permeability and metabolic stability.
Table 1: Potential Structural Modifications of p-Guanidinophenylalanine for Modulated Activity
| Modification Site | Type of Modification | Potential Impact on Activity |
|---|---|---|
| Guanidino Group | Alkylation/Arylation | Alters basicity, steric hindrance, and potential for new hydrophobic interactions, thereby influencing binding affinity and selectivity. |
| Guanidino Group | Cyclization | Constrains the conformation of the guanidino group, potentially leading to a more favorable binding entropy and enhanced affinity for specific targets. |
| Phenyl Ring | Substitution (e.g., halogens, alkyl, alkoxy) | Modulates electronic properties and introduces new interaction points (e.g., halogen bonds), which can enhance inhibitory potency and selectivity. |
| Amino Acid Backbone | N-alkylation | May increase metabolic stability and alter the conformational preferences of the molecule. |
| Amino Acid Backbone | Carboxyl group modification (e.g., esterification, amidation) | Can improve cell permeability and modulate the pharmacokinetic profile of the compound. |
The synthesis of labeled analogs of p-Guanidinophenylalanine is essential for a range of biochemical investigations, including the elucidation of its mechanism of action, metabolic fate, and distribution in biological systems. Labeling strategies typically involve the incorporation of stable or radioactive isotopes, or the attachment of fluorescent probes.
Isotopic Labeling: Isotopically labeled p-Guanidinophenylalanine, incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can be prepared by employing labeled precursors in the synthetic pathway. For example, the synthesis can commence from an isotopically labeled phenylalanine derivative. These labeled analogs are particularly valuable for quantitative mass spectrometry-based studies, serving as internal standards for accurate concentration measurements in complex biological matrices. They are also instrumental in metabolic studies to trace the biotransformation of the parent compound.
Radiolabeling: For studies requiring higher sensitivity, such as in vitro binding assays and in vivo imaging, radiolabeled analogs incorporating isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be synthesized. The synthetic routes are designed to introduce the radiolabel at a metabolically stable position to ensure that the label remains associated with the molecule of interest throughout the experiment.
Fluorescent Labeling: Fluorescently labeled p-Guanidinophenylalanine analogs are powerful tools for visualizing the localization and dynamics of the compound in living cells and tissues. The synthesis of these analogs typically involves the covalent attachment of a fluorophore to the p-Guanidinophenylalanine molecule. A common approach is the conjugation of a fluorescent dye, such as fluorescein, rhodamine, or a BODIPY derivative, to the N-terminus of the amino acid. The choice of fluorophore is guided by the specific requirements of the experiment, including the desired excitation and emission wavelengths and the environmental sensitivity of the fluorescent signal. The linker connecting the fluorophore to the amino acid is also a critical design element, as it should be stable and not interfere with the biological activity of the parent compound.
Table 2: Labeling Strategies for p-Guanidinophenylalanine Analogs
| Labeling Type | Isotope/Probe | General Synthetic Approach | Primary Application |
|---|---|---|---|
| Stable Isotope Labeling | ²H, ¹³C, ¹⁵N | Incorporation of isotopically enriched starting materials or intermediates in the chemical synthesis. | Quantitative mass spectrometry, metabolic pathway elucidation, NMR-based structural studies. |
| Radioactive Labeling | ³H, ¹⁴C | Introduction of a radiolabel via a labeled precursor or through a specific labeling reaction. | High-sensitivity binding assays, autoradiography, pharmacokinetic studies. |
| Fluorescent Labeling | Fluorescein, Rhodamine, BODIPY | Covalent conjugation of a fluorescent dye to a functional group on the p-Guanidinophenylalanine molecule, typically the N-terminus. | Fluorescence microscopy, flow cytometry, high-throughput screening, real-time tracking in biological systems. |
Biochemical and Enzymatic Activity Studies of P Guanidinophenylalanine Hydrochloride
Enzyme Inhibition Kinetics and Mechanisms
The guanidino group of p-Guanidinophenylalanine allows it to act as an effective structural mimic of arginine, a key residue recognized by a class of proteases known as trypsin-like serine proteases. This mimicry is the basis for its inhibitory activity, which has been explored through kinetic and mechanistic studies, primarily using various derivatives of the parent compound.
Characterization of Protease Inhibition Profiles
Research has centered on characterizing how p-Guanidinophenylalanine derivatives interact with and inhibit a range of serine proteases. These studies are crucial for defining the compound's inhibitory spectrum and potential selectivity.
Derivatives of p-Guanidinophenylalanine have been extensively studied as inhibitors of Trypsin . The L-enantiomer of Nα-benzoyl-p-guanidino-L-phenylalanine ethyl ester (L-Bz-p-GPA-OEt) demonstrates a specificity constant for trypsin that is comparable to that of a benchmark substrate, Nα-benzoyl-L-arginine ethyl ester. nih.gov In contrast, the D-enantiomer acts as a competitive inhibitor of the enzyme. nih.gov This highlights the importance of stereochemistry in the interaction between these compounds and the enzyme's active site.
While specific inhibitory data for p-Guanidinophenylalanine hydrochloride against Guanidinobenzoatase and Hepsin are not extensively detailed in the reviewed literature, these enzymes are trypsin-like serine proteases that cleave substrates after basic amino acid residues. nih.gov The structural mimicry of arginine by p-Guanidinophenylalanine suggests it is a candidate for inhibiting such enzymes. However, dedicated studies with the hydrochloride salt are required for confirmation.
Regarding Cathepsin G and Elastase , which are also neutrophil-derived serine proteases, studies on guanidinophenyl-substituted compounds have shown a general preference for inactivating trypsin-like enzymes over human neutrophil elastase. nih.gov This suggests a degree of selectivity, with potentially weaker inhibition of elastase compared to trypsin. Specific kinetic studies on the inhibition of Cathepsin G by this compound are not prominently featured in the available research.
The selectivity of p-Guanidinophenylalanine derivatives has been a key area of investigation. Studies comparing their effects on different proteases reveal a distinct profile. For instance, while ethyl N-benzoyl-p-guanidino-DL-phenylglycinate is hydrolyzed by trypsin, pronase, α-chymotrypsin, and thrombin, the hydrolysis by the latter two is significantly slower. nih.gov Furthermore, a phenylthiazolone derivative of p-guanidinophenylalanine (PTA-GPA) was found to be less susceptible to thrombin compared to a similar arginine derivative. nih.gov The rates of hydrolysis for PTA-GPA by α-chymotrypsin and papain were also noted to be quite slow. nih.gov
This pattern of activity indicates a clear selectivity of guanidinophenyl compounds for trypsin and closely related enzymes over other proteases like chymotrypsin (B1334515) and thrombin.
Determination of Inhibition Constants (Ki)
For example, the specificity constant for the hydrolysis of a phenylthiazolone derivative of p-guanidinophenylalanine by trypsin was found to be approximately four times larger than that of the corresponding arginine derivative, indicating high efficiency. nih.gov The table below summarizes key kinetic parameters for various p-Guanidinophenylalanine derivatives in their interaction with bovine trypsin.
| Compound Derivative | Enzyme | Kinetic Parameter | Value | Observation |
|---|---|---|---|---|
| Nα-benzoyl-p-guanidino-L-phenylalanine ethyl ester (L-Bz-p-GPA-OEt) | Bovine Trypsin | Specificity Constant (kcat/Km) | Comparable to L-Bz-Arg-OEt | Acts as a highly effective substrate/inhibitor. nih.gov |
| Phenylthiazolone of p-guanidinophenylalanine (PTA-GPA) | Bovine Trypsin | Specificity Constant (kcat/Km) | ~4x larger than PTA-Arg | Highly specific interaction with trypsin. nih.gov |
| Nα-benzoyl-p-guanidino-D-phenylalanine ethyl ester (D-Bz-p-GPA-OEt) | Bovine Trypsin | Inhibition Type | Competitive | Acts as a competitive inhibitor. nih.gov |
Mechanistic Studies of Enzyme-Inhibitor Complex Formation (e.g., Reversible, Irreversible, Competitive, Non-Competitive, Mixed-Type)
The mechanism by which an inhibitor interacts with an enzyme is fundamental to understanding its biological activity. Studies on derivatives of p-Guanidinophenylalanine have revealed specific modes of inhibition.
The D-enantiomer of ethyl N-benzoyl-p-guanidinophenylalaninate (D-Bz-p-GPA-OEt) was identified as a competitive inhibitor of trypsin. nih.gov This mode of inhibition implies that the inhibitor binds directly to the active site of the enzyme, competing with the natural substrate. The structural similarity of the guanidino group to the side chain of arginine facilitates this binding in the S1 specificity pocket of trypsin, which is adapted to accommodate basic residues.
Other related guanidinophenyl compounds have been shown to act as permanent (irreversible) inactivators of certain proteases, while some function as potent alternate substrate (reversible) inhibitors. nih.gov The specific mechanism often depends on the complete chemical structure of the derivative, including the reactive groups attached to the p-guanidinophenylalanine core.
Impact on Protein Folding and Stability
Modulation of Protein Disulfide Isomerase Activity
There is no direct scientific literature available that specifically describes the modulation of Protein Disulfide Isomerase (PDI) activity by this compound. PDI is a crucial enzyme in the endoplasmic reticulum that catalyzes the formation, reduction, and isomerization of disulfide bonds during protein folding. nih.govnih.govresearchgate.net While the importance of specific amino acid residues, such as phenylalanine, in the recognition of peptide ligands by PDI has been demonstrated, a direct interaction or modulation by this compound has not been reported. nih.gov
Molecular Interactions and Recognition Mechanisms Involving P Guanidinophenylalanine Hydrochloride
Protein-Ligand Binding Dynamics and Thermodynamics
The binding of a ligand to a protein is a dynamic process characterized by specific rates of association and dissociation, culminating in a binding affinity that can be quantified. While comprehensive thermodynamic and kinetic data for p-guanidinophenylalanine hydrochloride are not extensively available, studies on its derivatives and related guanidinium-containing compounds provide significant insights into its binding behavior with proteins, particularly serine proteases like trypsin.
For context, the kinetic parameters for the inhibition of plasmin by various activity-based probes containing arginine, a natural analogue of p-guanidinophenylalanine, have been determined. For instance, a biotin-PEG-succinyl-arginine diphenyl phosphonate (B1237965) probe exhibited a high second-order rate constant for inhibition, indicating rapid association. Conversely, the first-order rate constant for the formation of the covalent complex was slower, highlighting the multi-step nature of such interactions. It is plausible that this compound would exhibit similarly fast association kinetics with its target proteases.
Binding affinity is a measure of the strength of the interaction between a ligand and its binding partner, commonly expressed as the dissociation constant (K_d), inhibition constant (K_i), or the Michaelis constant (K_m) for enzyme substrates. Several studies have investigated the binding of p-guanidinophenylalanine derivatives to trypsin and other serine proteases, providing valuable data on their binding affinities.
For example, the hydrolysis of Nα-benzoyl-p-guanidino-L-phenylalanine ethyl ester by Streptomyces griseus trypsin has been studied, yielding K_m and k_cat values that are comparable in magnitude to those of the analogous arginine substrate, Nα-benzoyl-L-arginine ethyl ester. nih.gov With bovine trypsin, the K_m and k_cat values for the p-guanidinophenylalanine derivative were found to be an order of magnitude higher than for the arginine derivative, suggesting a strong but distinct interaction. nih.gov
Similarly, the phenylthiazolone derivative of p-guanidinophenylalanine acts as a specific substrate for trypsin, with a specificity constant (k_cat/K_m) approximately four times larger than that of the corresponding arginine derivative. nih.gov This indicates a higher binding affinity and/or a more efficient catalytic conversion for the p-guanidinophenylalanine substrate. The D-enantiomer of N-benzoyl-p-guanidinophenylalanine ethyl ester was found to be a competitive inhibitor of trypsin, further highlighting the specific recognition of the guanidinophenylalanine moiety in the active site. nih.gov
| Compound | Enzyme | Parameter | Value |
|---|---|---|---|
| Nα-benzoyl-p-guanidino-L-phenylalanine ethyl ester | Bovine Trypsin | K_m | Higher than for arginine analog |
| Phenylthiazolone of p-guanidinophenylalanine | Trypsin | k_cat/K_m | ~4x larger than for arginine analog |
| D-N-benzoyl-p-guanidinophenylalanine ethyl ester | Trypsin | Inhibition | Competitive |
Structural Basis of Molecular Recognition
The high affinity and specificity of p-guanidinophenylalanine for certain proteins are rooted in the precise complementary interactions between the ligand and the protein's binding pocket. High-resolution structural studies of related compounds in complex with their target enzymes provide a detailed picture of these interactions.
The primary binding site for p-guanidinophenylalanine in trypsin and related serine proteases is the S1 specificity pocket. This pocket is well-defined and possesses a negatively charged aspartate residue (Asp189) at its base, which plays a crucial role in recognizing and binding positively charged side chains like that of arginine, lysine (B10760008), and, consequently, p-guanidinophenylalanine.
The guanidinium (B1211019) group of p-guanidinophenylalanine is ideally suited to interact with the carboxylate group of Asp189 through strong electrostatic interactions and hydrogen bonds. The planar structure of the guanidinium group allows for a bidentate hydrogen bonding interaction with the two oxygen atoms of the aspartate's carboxylate group. The phenyl ring of p-guanidinophenylalanine provides additional hydrophobic interactions with the hydrophobic walls of the S1 pocket, which are lined with the side chains of residues such as glycine, valine, and tryptophan. This combination of electrostatic, hydrogen bonding, and hydrophobic interactions contributes to the tight and specific binding of p-guanidinophenylalanine.
Hydrogen bonds and electrostatic interactions are the primary driving forces for the recognition of p-guanidinophenylalanine in the active site of serine proteases. The guanidinium group, with its delocalized positive charge and multiple hydrogen bond donors, is central to these interactions.
The electrostatic complementarity between the positively charged guanidinium group and the negatively charged S1 pocket is a key determinant of binding affinity. This strong electrostatic attraction not only guides the ligand into the active site but also stabilizes the bound complex significantly.
Interaction with Nucleic Acids and Polyionic Biomolecules
The positively charged guanidinium group of p-guanidinophenylalanine also enables it to interact with negatively charged biomolecules other than proteins, such as nucleic acids and polyanionic polymers like glycosaminoglycans (GAGs).
Theoretical studies on the interaction of the guanidinium cation with DNA and RNA nucleobases suggest that it can form stable complexes through both hydrogen bonding and cation-π interactions. The guanidinium group can form multiple hydrogen bonds with the phosphate (B84403) backbone and the electronegative atoms on the nucleobases. Furthermore, the planar guanidinium group can engage in stacking interactions with the aromatic rings of the nucleobases. These interactions suggest that p-guanidinophenylalanine could potentially bind to the minor groove of DNA, similar to other guanidine-containing minor groove binders.
The interaction of p-guanidinophenylalanine with polyanionic biomolecules like heparin and other GAGs is also anticipated due to strong electrostatic attractions. GAGs are long, linear polysaccharides with a high density of negative charges from sulfate (B86663) and carboxylate groups. The guanidinium group of p-guanidinophenylalanine can act as a counterion, forming tight ion pairs with these negative charges. Peptides containing multiple basic residues, including arginine, are known to bind with high affinity to GAGs, and it is expected that p-guanidinophenylalanine would exhibit similar binding properties. nih.gov
Exploration of Guanidinium-Phosphate Interactions
The interaction between the guanidinium group of p-Guanidinophenylalanine and phosphate moieties is a cornerstone of its molecular recognition capabilities. This interaction is primarily electrostatic, involving charge-assisted hydrogen bonds. The positively charged guanidinium group acts as an excellent hydrogen bond donor, while the negatively charged phosphate group is an effective hydrogen bond acceptor.
Research on analogous systems, particularly the interaction between arginine and phosphate, has revealed that the guanidinium group can form multiple hydrogen bonds with a single phosphate ion. acs.orgnih.gov The planar geometry of the guanidinium group allows for the formation of a characteristic bidentate hydrogen bonding pattern, where two parallel hydrogen bonds are established between the terminal nitrogens of the guanidinium group and two of the oxygen atoms of the phosphate group. mit.edu This arrangement creates a highly stable, six-membered ring-like structure, contributing significantly to the binding affinity. mit.edu
The strength of the guanidinium-phosphate interaction is notably greater than that of interactions with other biologically relevant anions such as carboxylates or sulfates. researchgate.net This preference is attributed to the complementary geometry and the charge distribution in both the guanidinium and phosphate ions, which facilitates strong hydrogen bonding. researchgate.net The delocalized positive charge of the guanidinium ion also plays a role in its effective interaction with the "softer" phosphate anion. nih.gov
Below is a table summarizing the key characteristics of the guanidinium-phosphate interaction, which is expected to be representative of the interactions involving this compound.
| Interaction Characteristic | Description |
| Primary Driving Force | Electrostatic attraction and charge-assisted hydrogen bonding. |
| Hydrogen Bonding Pattern | Predominantly bidentate, forming two parallel hydrogen bonds. |
| Key Interacting Atoms | Terminal nitrogen atoms of the guanidinium group and oxygen atoms of the phosphate group. |
| Binding Affinity | High, and selective for phosphate over other anions like carboxylates and sulfates. researchgate.net |
| Thermodynamics | Typically driven by favorable enthalpy and entropy changes. acs.org |
Influence on Nucleic Acid Structure and Function
Given the fundamental role of the phosphate group in the structure of nucleic acids, the strong interaction between the guanidinium group of p-Guanidinophenylalanine and phosphate has significant implications for its potential to influence the structure and function of DNA and RNA. The backbone of nucleic acids is a repeating chain of sugar and phosphate groups, presenting a regular array of negatively charged phosphate moieties. nih.gov
The introduction of this compound, or peptides containing this residue, into a system with nucleic acids would likely lead to the binding of the guanidinium group to the phosphate backbone. This binding is analogous to how arginine-rich motifs in proteins recognize and interact with DNA and RNA. acs.orgnih.gov Such interactions can have several consequences for the structure and function of nucleic acids.
Furthermore, the binding of p-Guanidinophenylalanine could modulate the function of nucleic acids. For example, by binding to the phosphate backbone, it might influence the accessibility of the genetic information encoded in the DNA sequence to the cellular machinery responsible for transcription. Similarly, interactions with RNA could affect its folding into complex three-dimensional structures, which is often critical for its function in processes like translation and catalysis.
The table below outlines the potential effects of this compound on nucleic acid structure and function, based on the known interactions of the guanidinium group.
| Aspect of Nucleic Acids | Potential Influence of this compound |
| Structure | Stabilization of specific conformations through charge neutralization of the phosphate backbone. |
| Potential for inducing compaction of the nucleic acid structure. | |
| Function | Modulation of the accessibility of DNA for transcription by binding to the phosphate backbone. |
| Alteration of RNA folding and, consequently, its catalytic or regulatory functions. |
It is important to note that while the principles of guanidinium-phosphate interactions are well-established through studies of arginine, detailed experimental data specifically characterizing the binding of this compound to nucleic acids and the resulting functional consequences are limited. Future research in this area would be invaluable for a more complete understanding of the molecular behavior of this compound.
Applications of P Guanidinophenylalanine Hydrochloride in Probe and Ligand Design
Development of Biochemical Probes
The incorporation of p-Guanidinophenylalanine into peptides and proteins is a powerful strategy for creating probes to investigate biological systems. Its ability to mimic arginine allows these probes to target arginine-recognition sites in proteins, such as the S1 pocket of trypsin-like serine proteases, with high specificity.
Fluorescent labeling is a cornerstone of molecular biology, enabling the visualization and tracking of biomolecules. nih.gov The use of p-Guanidinophenylalanine in these strategies offers a route to introduce fluorophores at specific sites, particularly those involved in arginine-mediated interactions.
Site-specific labeling ensures that a fluorescent probe is attached to a precise location within a protein, which is crucial for accurate interpretation of experimental results. nih.gov A primary method for achieving this with non-natural amino acids like p-Guanidinophenylalanine is through genetic code expansion. nih.gov
This technique utilizes an engineered orthogonal pair of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), often responding to a nonsense codon like the amber stop codon (TAG). nih.gov A variant of p-Guanidinophenylalanine containing a bioorthogonal handle (e.g., an azide (B81097) or alkyne group) can be introduced into a protein at a genetically specified site. This handle does not interfere with cellular processes but allows for a highly specific "click" reaction with a fluorescent dye that has a complementary reactive group. nih.gov This two-step approach—genetic incorporation followed by bioorthogonal ligation—confers exceptional control over the labeling process. nih.gov
Table 1: Comparison of Site-Specific Protein Labeling Strategies
| Technique | Principle | Advantage | Relevance to p-Guanidinophenylalanine |
| Genetic Code Expansion | Utilizes an orthogonal aaRS/tRNA pair to incorporate a UAA at a specific codon (e.g., TAG). nih.gov | Precise control over label position; minimal perturbation to the protein structure. | Allows for the incorporation of a p-Guanidinophenylalanine derivative with a bioorthogonal handle for subsequent fluorophore conjugation. |
| Enzymatic Labeling | Enzymes like farnesyltransferase recognize a specific peptide tag fused to the protein of interest and attach a modified substrate. nih.gov | High specificity and efficiency under mild conditions. | A p-Guanidinophenylalanine-containing peptide could be part of a recognition motif for a specific labeling enzyme. |
| Self-Labeling Tags | A protein of interest is fused to a tag (e.g., SNAP-tag, HaloTag) that covalently reacts with a specific fluorescent ligand. nih.gov | Stoichiometric and irreversible labeling. | Less direct, as the label is on the tag, not a specific amino acid mimic within the protein sequence. |
Once a protein is site-specifically labeled with a fluorophore adjacent to an incorporated p-Guanidinophenylalanine residue, the resulting bioconjugate can function as a sensor. The principle relies on the fluorophore's sensitivity to its local environment. When the p-Guanidinophenylalanine residue engages its binding partner, the resulting conformational change or direct interaction can alter the photophysical properties of the nearby fluorophore, leading to a detectable change in fluorescence intensity, lifetime, or emission wavelength.
These sensors are particularly effective for studying protein-protein interactions or detecting the binding of small molecules where an arginine residue is known to be a key recognition element. The rigid nature of the p-Guanidinophenylalanine side chain can lead to more pronounced and reproducible fluorescence changes upon binding compared to probes using the more flexible arginine.
Table 2: Hypothetical Properties of a p-Guanidinophenylalanine-Based Fluorescent Sensor
| Sensor State | Target | Fluorescence Signal | Interpretation |
| Unbound | No target present | Baseline fluorescence (e.g., 100 a.u.) | The p-Guanidinophenylalanine residue is solvent-exposed. |
| Bound | Target protein (e.g., Trypsin) | Increased fluorescence (e.g., 250 a.u.) | The guanidinium (B1211019) group binds to the target's S1 pocket, altering the local environment of the conjugated fluorophore, causing a signal change. |
Affinity-based probes are indispensable tools for identifying the cellular targets of bioactive compounds and elucidating biological pathways. researchgate.netresearchgate.net A typical affinity probe consists of three components: a recognition element (the "bait"), a reporter tag for detection (e.g., biotin), and often a photoreactive group for covalent crosslinking to the target upon photoactivation. mdpi.comnih.gov
p-Guanidinophenylalanine is an ideal recognition element for designing probes to "fish" for proteins that bind arginine. Its guanidinium group specifically directs the probe to arginine-binding pockets. By incorporating this amino acid into a small molecule or peptide scaffold that also contains a biotin (B1667282) tag and a photoreactive moiety (like a benzophenone (B1666685) or diazirine), researchers can perform photoaffinity labeling (PAL) experiments. nih.gov In this process, the probe first binds reversibly to its target; subsequent irradiation with UV light activates the photoreactive group, forming a permanent covalent bond between the probe and the target protein. nih.gov The biotin tag then allows for the enrichment and subsequent identification of the target protein via mass spectrometry.
Fluorescent Labeling Strategies
Ligand Design and Optimization
The structural and electronic properties of p-Guanidinophenylalanine make it a valuable building block for designing potent and selective ligands for various receptors and enzymes.
The replacement of arginine with p-Guanidinophenylalanine in a peptide or peptidomimetic ligand can significantly enhance binding affinity. The phenyl ring restricts the conformational freedom of the side chain, which can reduce the entropic penalty of binding and pre-organize the guanidinium group for optimal interaction with the target. This strategy has been successfully applied to develop potent inhibitors for enzymes that recognize arginine, such as certain proteases. nih.gov
A notable example is the development of inhibitors for the dengue virus NS2B-NS3 protease, a serine protease essential for viral replication. nih.govscispace.com The enzyme's active site has a strong preference for arginine at certain positions of its substrate. Research has shown that peptidic inhibitors incorporating (4-amidino)-L-phenylalanine (p-Guanidinophenylalanine) at these positions exhibit dramatically increased inhibitory potency, reaching nanomolar affinities. nih.gov The enhanced affinity is attributed to the favorable orientation of the guanidinium group for forming strong salt-bridge and hydrogen-bond interactions within the enzyme's S1 pocket.
Table 3: Research Findings on Dengue Virus Protease Inhibitors
| Compound Structure (Schematic) | Key Residue | Inhibitory Constant (Ki) | Reference |
| Ac-Lys-Arg-H | Arginine | Micromolar (µM) range | nih.gov |
| Ac-Lys-(4-amidino-Phe)-H | p-Guanidinophenylalanine | Nanomolar (nM) range | nih.govscispace.com |
Scaffold Optimization for Enhanced Molecular Recognition
Currently, publicly available research literature does not provide specific examples or detailed discussions on the use of p-Guanidinophenylalanine hydrochloride as a central scaffold that is systematically optimized for enhanced molecular recognition in the context of probe and ligand design. While the guanidinium group is a well-known recognition motif, specific studies detailing the iterative modification of a p-Guanidinophenylalanine-based core structure to improve binding affinity and selectivity are not readily found. General principles of scaffold optimization, such as conformational constraint, substituent modification, and isosteric replacement, are fundamental in medicinal chemistry; however, their direct application and documented outcomes specifically for a p-Guanidinophenylalanine scaffold are not extensively reported.
Use as a Research Tool in Biochemical Assays
The unique structural features of p-Guanidinophenylalanine, particularly its resemblance to arginine, have made it a valuable tool in the development and optimization of biochemical assays, primarily for studying enzymes that recognize and process arginine-containing substrates.
Assay Development and Optimization
p-Guanidinophenylalanine and its derivatives have been instrumental in the development of specific substrates for proteases, particularly trypsin and related enzymes. The replacement of arginine with p-Guanidinophenylalanine in a substrate can modulate its susceptibility to enzymatic cleavage, providing a tool for dissecting enzyme specificity and kinetics.
A notable example is the synthesis and enzymatic evaluation of the phenylthiazolone (PTA) derivative of p-Guanidinophenylalanine (PTA-GPA). Research has shown that PTA-GPA serves as a specific internal thioester substrate for trypsin. When compared to the analogous arginine derivative (PTA-Arg), PTA-GPA exhibits distinct kinetic profiles with various serine proteases.
Detailed research findings have demonstrated that both PTA-GPA and PTA-Arg are rapidly and almost completely hydrolyzed by trypsin and pronase. However, their susceptibility to other proteases differs significantly. For instance, thrombin rapidly hydrolyzes PTA-Arg, while its action on PTA-GPA is considerably less efficient. Both substrates show slow rates of hydrolysis by α-chymotrypsin and papain.
Crucially, the specificity constant (kcat/Km), a measure of an enzyme's catalytic efficiency, for the hydrolysis of PTA-GPA by trypsin is approximately four times larger than that of PTA-Arg. This indicates that, in this particular assay format, PTA-GPA is a more efficient substrate for trypsin. These findings underscore the utility of p-Guanidinophenylalanine derivatives in optimizing assays to achieve higher specificity and efficiency for target enzymes.
Table 1: Comparative Enzymatic Hydrolysis of Phenylthiazolone Derivatives of p-Guanidinophenylalanine (PTA-GPA) and Arginine (PTA-Arg)
| Enzyme | Substrate | Relative Rate of Hydrolysis | Specificity Constant (kcat/Km) |
|---|---|---|---|
| Trypsin | PTA-GPA | Rapid | ~4 times that of PTA-Arg |
| PTA-Arg | Rapid | - | |
| Pronase | PTA-GPA | Rapid | Not Reported |
| PTA-Arg | Rapid | Not Reported | |
| Thrombin | PTA-GPA | Less Susceptible | Not Reported |
| PTA-Arg | Rapid | Not Reported | |
| α-Chymotrypsin | PTA-GPA | Fairly Slow | Not Reported |
| PTA-Arg | Fairly Slow | Not Reported | |
| Papain | PTA-GPA | Fairly Slow | Not Reported |
| PTA-Arg | Fairly Slow | Not Reported |
Data synthesized from studies on the hydrolysis of phenylthiazolone derivatives by trypsin and related enzymes.
High-Throughput Screening Methodologies
There is a lack of specific, publicly available scientific literature detailing the direct application of this compound or its simple derivatives in the development of high-throughput screening (HTS) methodologies. While the principles of HTS are widely applied in drug discovery for screening large compound libraries, and while substrates containing arginine mimics are common in protease assays, there are no prominent, documented examples that specifically highlight the use of this compound as a key component in a reported HTS campaign. The development of HTS assays often involves the incorporation of fluorogenic or chromogenic reporters into a substrate, and while p-Guanidinophenylalanine could theoretically be incorporated into such molecules, specific instances and the detailed methodologies of such applications are not found in the current body of scientific literature.
Integration of P Guanidinophenylalanine Hydrochloride in Rational Drug Design and Chemical Biology
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and specificity. nih.govnih.gov The p-Guanidinophenylalanine (GPA) moiety is particularly amenable to SBDD, primarily because it mimics the side chain of arginine, a common residue in enzyme active sites and protein-protein interfaces.
The guanidinium (B1211019) group of GPA is protonated at physiological pH, carrying a positive charge that is delocalized across its three nitrogen atoms. This feature enables it to form strong, specific interactions with negatively charged residues like aspartate (Asp) and glutamate (B1630785) (Glu) in the binding pockets of target proteins. acs.org This interaction is a cornerstone for designing inhibitors for enzymes such as serine proteases (e.g., trypsin, thrombin), which have a characteristic negatively charged aspartate residue at the base of their S1 specificity pocket to accommodate arginine or lysine (B10760008) side chains from their substrates.
In SBDD, the GPA scaffold is used as a foundational element to anchor a potential inhibitor into the target's active site. The phenyl ring provides a rigid linker that can be functionalized to extend into other binding pockets (S2, S3, etc.), allowing for the optimization of secondary interactions that enhance potency and selectivity.
Computational modeling is a vital component of SBDD, providing detailed insights into the binding thermodynamics and kinetics of a ligand-receptor complex at an atomic level. nih.govbu.edu For p-Guanidinophenylalanine hydrochloride, molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze its binding mode.
Molecular docking studies are used to place the GPA-containing molecule into the active site of a target protein and score its potential binding affinity. openmedicinalchemistryjournal.commdpi.com These models consistently show the guanidinium group forming a salt bridge and a network of hydrogen bonds with a key acidic residue (e.g., Asp189 in trypsin). The planar nature of the guanidinium group allows it to form bidentate hydrogen bonds, a particularly stable interaction where two hydrogen bonds are formed simultaneously with a carboxylate group. mit.edu
The key interactions modeled for the guanidinophenyl group include:
Salt Bridges: Strong electrostatic attraction between the positively charged guanidinium group and a negatively charged carboxylate group (Asp or Glu).
Hydrogen Bonding: The N-H groups of the guanidinium moiety act as hydrogen bond donors to oxygen atoms on Asp, Glu, or backbone carbonyls. nih.gov
Cation-π Interactions: The delocalized positive charge of the guanidinium group can interact favorably with the electron-rich face of aromatic residues like tryptophan (Trp) or tyrosine (Tyr) in the binding pocket.
Molecular dynamics simulations further refine these static models by simulating the movement of atoms over time, providing a more realistic view of the complex's stability and the role of solvent molecules in mediating the interaction. mdpi.com
Table 1: Key Molecular Interactions of p-Guanidinophenylalanine in a Typical Serine Protease S1 Pocket
| Interaction Type | GPA Moiety | Target Residue (Example) | Description |
|---|---|---|---|
| Salt Bridge | Guanidinium Group (+) | Aspartate/Glutamate (-) | Strong electrostatic attraction anchoring the ligand in the specificity pocket. |
| Hydrogen Bond (Bidentate) | Guanidinium N-H | Aspartate/Glutamate Carboxylate | Two simultaneous hydrogen bonds forming a highly stable six-membered ring interaction. |
| Hydrogen Bond (Single) | Guanidinium N-H | Backbone Carbonyl Oxygen | Additional stabilizing interactions with the protein backbone. |
| Hydrophobic Interaction | Phenyl Ring | Hydrophobic residues (e.g., Leu, Val) | Interactions with nonpolar pockets adjacent to the primary binding site. |
| Cation-π Interaction | Guanidinium Group (+) | Aromatic Residues (e.g., Trp, Tyr) | Non-covalent interaction with the face of an aromatic ring. |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.govresearchgate.net The p-Guanidinophenylalanine scaffold is an excellent query structure for both structure-based and ligand-based virtual screening campaigns aimed at discovering novel enzyme inhibitors.
In structure-based virtual screening, a library of compounds is docked into the target's binding site. Compounds containing a guanidinophenyl group or a similar basic moiety often score highly for targets with acidic specificity pockets. This approach can rapidly filter a database of millions of compounds down to a manageable number for experimental testing. mdpi.com
Alternatively, the GPA scaffold itself can be used as a starting fragment in fragment-based drug discovery. Here, small molecules ("fragments") are screened for weak binding to the target. Once a fragment like GPA is identified as binding in the desired pocket, it is elaborated and grown into a more potent lead molecule by adding functional groups that make additional favorable contacts.
Ligand-Based Drug Design Strategies
When the 3D structure of a target is unknown, ligand-based drug design (LBDD) strategies become essential. nih.govnih.govgardp.org These methods rely on the knowledge of other molecules that bind to the target. A pharmacophore model can be developed based on the structural features of known active ligands containing the p-Guanidinophenylalanine moiety.
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. fiveable.meresearchgate.net For a GPA-based inhibitor, the key pharmacophoric features would be:
A Positive Ionizable Feature: Representing the guanidinium group.
An Aromatic Ring Feature: Representing the phenyl group.
Hydrogen Bond Donors: Located on the guanidinium group.
Hydrogen Bond Acceptors/Donors: Associated with the amino acid backbone.
This pharmacophore model can then be used as a 3D query to search chemical databases for new molecules that possess these features in the correct spatial arrangement, even if their underlying chemical scaffolds are completely different from the original GPA-containing lead. researchgate.net
Rational Design Principles for Enzyme Modulators
Rational design aims to create molecules with specific biological functions based on a detailed understanding of molecular interactions. researchgate.netnih.gov The use of p-Guanidinophenylalanine is a prime example of the rational design of enzyme inhibitors, particularly for proteases. nih.gov
The core principle is arginine mimicry . nih.gov Arginine is a key recognition element for many enzymes. By replacing it with the non-natural GPA, medicinal chemists can fine-tune the properties of a peptide or small molecule inhibitor. The phenyl ring provides more rigidity compared to the flexible aliphatic chain of arginine, which can reduce the entropic penalty of binding and lead to higher affinity. Furthermore, the phenyl ring can be substituted with other chemical groups to modulate properties such as solubility, cell permeability, and metabolic stability, or to exploit secondary binding pockets for enhanced selectivity.
For instance, in designing a selective inhibitor for a specific trypsin-like serine protease, the GPA scaffold ensures anchoring in the S1 pocket. Selectivity over other related proteases is then achieved by designing substituents on the phenyl ring or other parts of the molecule that specifically interact with the unique residues lining the S2, S3, and S4 pockets of the target enzyme. nih.govresearchgate.net
Role in Discovering Bioactive Compounds
The p-Guanidinophenylalanine moiety has been instrumental in the discovery of numerous bioactive compounds, primarily enzyme inhibitors. researchgate.net Its incorporation into peptide or small-molecule frameworks is a proven strategy for targeting enzymes that process arginine-containing substrates.
One prominent area is the development of anticoagulants that target thrombin or Factor Xa, both of which are serine proteases with a preference for arginine at the cleavage site. Early research into synthetic protease inhibitors identified the utility of the guanidinobenzoyl and related guanidinophenyl groups for achieving potent inhibition.
More recently, molecular hybridization techniques have been used to combine the GPA scaffold with other known inhibitor fragments to create novel bioactive compounds. For example, a series of guanidinophenylpyrazole derivatives were rationally designed as inhibitors of human acrosin, a serine protease essential for fertilization. researchgate.net In this work, the guanidinophenyl group was designed to occupy the S1 pocket, while the pyrazole (B372694) core provided a rigid scaffold for positioning other substituents. This approach led to the discovery of potent and selective acrosin inhibitors with potential applications as male contraceptives. researchgate.net
Table 2: Examples of Bioactive Compound Classes Utilizing the Guanidinophenyl Motif
| Compound Class | Target Enzyme | Therapeutic Area | Role of Guanidinophenyl Motif |
|---|---|---|---|
| Guanidinophenylpyrazole Derivatives | Human Acrosin | Contraception | Binds to S1 specificity pocket, mimicking arginine substrate. researchgate.net |
| Non-peptidic Thrombin Inhibitors | Thrombin | Anticoagulation | Anchors inhibitor in the active site via interaction with Asp189. |
| Factor Xa Inhibitors | Factor Xa | Anticoagulation | Provides high-affinity binding to the S1 pocket. |
| Trypsin Inhibitors | Trypsin | Research/Various | Serves as a canonical arginine-mimetic for potent inhibition. nih.gov |
Advanced Research Methodologies and Techniques Utilized with P Guanidinophenylalanine Hydrochloride
Spectroscopic Techniques for Interaction Analysis
Spectroscopic methods are fundamental in elucidating the molecular interactions of p-Guanidinophenylalanine hydrochloride. By analyzing the absorption and emission of light, researchers can deduce valuable information about binding events and conformational changes.
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions. Several specialized fluorescence-based assays are particularly useful in research involving this compound.
Fluorescence Resonance Energy Transfer (FRET) : FRET is a mechanism describing energy transfer between two light-sensitive molecules. researchgate.netbellbrooklabs.com This technique is a powerful tool for studying protein-protein interactions, such as receptor-ligand binding. researchgate.net By labeling interacting molecules with a donor and acceptor fluorophore pair, the proximity-dependent energy transfer can be measured to quantify binding events. bellbrooklabs.comnih.gov
Fluorescence Polarization (FP) : FP is a versatile method for monitoring molecular interactions in solution. nih.gov It relies on the principle that a small, fluorescently labeled molecule rotates rapidly, resulting in low polarization of emitted light. nih.gov Upon binding to a larger molecule, the rotation slows, and the polarization of the emitted light increases. nih.gov This change in polarization provides a direct measure of the binding event. FP is widely used in high-throughput screening to determine the IC50 values of drug candidates and to study various biological targets like GPCRs, kinases, and proteases. bmglabtech.com
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : TR-FRET combines the principles of FRET with time-resolved fluorescence detection to reduce background noise and improve assay sensitivity. bellbrooklabs.comnih.govmoleculardevices.com This technique uses long-lifetime lanthanide donors, which allows for a delay between excitation and emission detection, minimizing interference from short-lived background fluorescence. bellbrooklabs.commoleculardevices.com TR-FRET is broadly applied in drug discovery for kinase assays, studying cellular signaling pathways, and analyzing protein-protein interactions. nih.govmoleculardevices.com
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) : AlphaLISA is a bead-based immunoassay that is highly sensitive and requires no wash steps. revvity.combmglabtech.com The assay involves a donor and an acceptor bead that are brought into proximity by the binding of the analyte. bmglabtech.com Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal in the acceptor bead. bmglabtech.comnih.gov This technology is adaptable for screening small molecule inhibitors and quantifying a wide range of analytes. nih.govnih.govbmglabtech.com
Table 1: Overview of Fluorescence-Based Assays
| Technique | Principle | Key Applications |
|---|---|---|
| FRET | Non-radiative energy transfer between donor and acceptor fluorophores in close proximity. bellbrooklabs.comnih.gov | Studying protein-protein interactions and conformational changes. researchgate.netnih.gov |
| FP | Measures the change in the polarization of fluorescent light upon binding of a small fluorescent molecule to a larger molecule. nih.gov | High-throughput screening, binding affinity studies. bmglabtech.com |
| TR-FRET | Combines FRET with time-resolved detection to minimize background fluorescence. bellbrooklabs.comnih.govmoleculardevices.com | Kinase assays, cellular signaling pathway analysis. nih.govmoleculardevices.com |
| AlphaLISA | Bead-based assay where proximity of beads due to analyte binding generates a luminescent signal. bmglabtech.com | Immunoassays, screening for inhibitors of protein-protein interactions. nih.govbmglabtech.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. nih.govethernet.edu.etscispace.com It provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule. In the context of this compound, NMR can be used to:
Confirm the chemical structure of the compound.
Investigate its conformation and dynamic properties in solution.
Characterize its binding interactions with target macromolecules by observing changes in chemical shifts and nuclear Overhauser effects (NOEs). scispace.com
The process of structure elucidation using NMR involves acquiring a suite of analytical spectroscopic data, including mass spectra, infrared, and ultraviolet spectra, to piece together the final molecular structure. nih.govresearchgate.net
UV/Vis absorbance spectroscopy is a straightforward and widely used technique for characterizing compounds and studying binding interactions. The principle is based on the absorption of ultraviolet or visible light by a molecule, which promotes an electron to a higher energy state. mdpi.com The wavelength of maximum absorbance (λmax) is a characteristic property of a compound. researchgate.netresearchgate.netnih.gov For this compound, UV/Vis spectroscopy can be employed to:
Determine the concentration of the compound in solution using the Beer-Lambert law.
Monitor binding events that result in a change in the absorbance spectrum of the compound or its binding partner.
Assess the stability of the compound under various conditions.
The selection of an appropriate solvent is crucial for accurate measurements, and the method is often validated for linearity, accuracy, and precision. researchgate.netnih.gov
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in the characterization of this compound by:
Confirming Molecular Weight : High-resolution mass spectrometry provides a precise determination of the molecular weight, confirming the elemental composition of the compound.
Structural Elucidation : Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and obtain structural information based on the fragmentation pattern. researchgate.netiosrjournals.org
Impurity Profiling : MS is highly sensitive for detecting and identifying process-related impurities and degradation products. iosrjournals.org
Chromatographic Techniques (e.g., HPLC, RP-HPLC)
Chromatographic techniques are essential for the separation, purification, and analysis of this compound.
High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone of analytical chemistry used to separate components of a mixture. nih.gov A typical HPLC system includes a pump to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. chromatographyonline.comdergipark.org.tr
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is the most common mode of HPLC, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.netresearchgate.netrroij.com This technique is well-suited for the analysis of this compound, allowing for:
Purity Assessment : Quantifying the purity of the compound and detecting any impurities.
Quantitative Analysis : Determining the concentration of the compound in various samples. researchgate.net
Stability Studies : Monitoring the degradation of the compound over time under different stress conditions.
Method development in RP-HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. chromatographyonline.comresearchgate.net
Table 2: Common Chromatographic Parameters for Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | C18 stationary phase. chromatographyonline.comdergipark.org.trresearchgate.net | Provides a nonpolar surface for separation. |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). nih.govresearchgate.netresearchgate.net | Elutes the compound from the column. |
| Flow Rate | Typically in the range of 1.0 - 2.0 mL/min. nih.govchromatographyonline.comresearchgate.net | Controls the speed of the separation. |
| Detection | UV detector set at the λmax of the compound. nih.govresearchgate.net | Quantifies the amount of compound eluting from the column. |
Calorimetric Approaches (e.g., Isothermal Titration Calorimetry)
Calorimetric techniques directly measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.
Isothermal Titration Calorimetry (ITC) : ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. domainex.co.uk It is considered the gold standard for characterizing binding thermodynamics. springernature.com In a typical ITC experiment, a solution of one binding partner is titrated into a solution of the other, and the resulting heat changes are measured. cancer.gov From a single ITC experiment, one can determine:
Binding Affinity (Kd) : The strength of the interaction. domainex.co.uk
Stoichiometry (n) : The ratio of the interacting molecules in the complex. domainex.co.ukspringernature.com
Enthalpy Change (ΔH) : The heat change upon binding. springernature.comnih.govmdpi.com
Entropy Change (ΔS) : The change in disorder of the system upon binding. springernature.com
This comprehensive thermodynamic data is invaluable for understanding the driving forces behind the interaction of this compound with its biological targets. mdpi.com
Table 3: Thermodynamic Parameters Determined by ITC
| Parameter | Description |
|---|---|
| Binding Affinity (Kd) | A measure of how tightly a ligand binds to a protein. |
| Stoichiometry (n) | The number of ligand molecules that bind to a single protein molecule. springernature.com |
| Enthalpy (ΔH) | The heat absorbed or released during the binding process. springernature.comnih.govmdpi.com |
| Entropy (ΔS) | The change in the randomness or disorder of the system upon binding. springernature.com |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used for the real-time detection and analysis of molecular interactions. nih.govnih.gov It is a powerful tool for determining the binding kinetics and affinity between a ligand (one binding partner, typically immobilized on a sensor surface) and an analyte (the other binding partner, which flows over the surface in solution). nih.govresearchgate.net The core principle of SPR involves monitoring changes in the refractive index at the surface of a thin metal film (usually gold) on a sensor chip. nih.gov When an analyte binds to the immobilized ligand, the mass at the surface increases, causing a proportional change in the refractive index, which is detected as a shift in the SPR angle. nih.govyoutube.com This change is measured in real-time and recorded in a sensorgram, which plots response units (RU) against time. researchgate.net
A typical SPR experiment cycle consists of three key phases:
Association: The analyte is injected and flows over the ligand-coated surface. The binding between the analyte and ligand is observed as an increase in the SPR signal over time. researchgate.net
Dissociation: The analyte injection is stopped, and a buffer flows over the surface. The dissociation of the analyte from the ligand is monitored as a decay in the SPR signal. researchgate.net
Regeneration: A specific solution is injected to remove the bound analyte from the ligand, preparing the surface for the next cycle. researchgate.net
By analyzing the sensorgrams from a series of analyte concentrations, key kinetic parameters can be determined. youtube.com This global fitting of data allows for the calculation of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which represents the binding affinity (K₋ = kₔ/kₐ). nih.gov
In the context of this compound, which is known to interact with serine proteases like trypsin, SPR would be an invaluable technique. nih.gov Researchers can immobilize trypsin onto an SPR sensor chip and inject various concentrations of this compound as the analyte. The resulting sensorgrams would provide precise data on how quickly the compound binds to the enzyme's active site and how long it remains bound, offering a detailed quantitative profile of the interaction's kinetics.
| Kinetic Parameter | Symbol | Description | Information Derived |
|---|---|---|---|
| Association Rate Constant | kₐ | The rate at which the analyte binds to the immobilized ligand. | Speed of complex formation. |
| Dissociation Rate Constant | kₔ | The rate at which the analyte-ligand complex breaks apart. | Stability of the complex over time. |
| Equilibrium Dissociation Constant | K₋ | The ratio of kₔ to kₐ (kₔ/kₐ), indicating the strength of the binding. | Binding affinity (lower K₋ means higher affinity). |
Computational Chemistry and Bioinformatics Tools
Computational chemistry and bioinformatics provide essential tools for understanding molecular interactions and predicting the activity of compounds like this compound at an atomic level. These in silico approaches accelerate drug discovery by enabling the rapid screening of virtual libraries, elucidating mechanisms of action, and guiding the design of more potent and specific molecules. nih.gov
Molecular Docking and Dynamics Simulations
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as trypsin) to form a stable complex. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to rank them. nih.gov The goal is to identify the binding mode with the lowest energy, which corresponds to the most stable and likely interaction. For this compound, docking into the active site of trypsin can reveal key interactions, such as hydrogen bonds and ionic interactions between the guanidinium (B1211019) group and critical residues like Asp189 in the S1 pocket of the enzyme. researchgate.net
Molecular Dynamics (MD) Simulations provide a deeper understanding of the physical movements of atoms and molecules over time. researchgate.net After an initial binding pose is predicted by docking, an MD simulation can be run to observe the stability of the ligand-receptor complex in a simulated physiological environment (including water and ions). nih.govmdpi.com These simulations solve Newton's equations of motion for the system, providing insights into the flexibility of the protein, the conformational changes that occur upon ligand binding, and the stability of key interactions over a specific timescale (from nanoseconds to microseconds). nih.gov For the this compound-trypsin complex, MD simulations can validate the docking results and calculate the binding free energy, offering a more accurate estimation of binding affinity. nih.gov
| Technique | Primary Function | Key Outputs for this compound |
|---|---|---|
| Molecular Docking | Predicts the static binding pose of a ligand in a receptor's active site. mdpi.com | Binding orientation, interaction types (e.g., H-bonds), and a binding affinity score. researchgate.net |
| Molecular Dynamics (MD) | Simulates the movement and interaction of the ligand-receptor complex over time. researchgate.net | Complex stability, conformational changes, and calculation of binding free energy. nih.gov |
QSAR Modeling and Machine Learning Applications
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com By analyzing a dataset of molecules with known activities (e.g., inhibitory constants against trypsin), a QSAR model can identify the key physicochemical properties, or "descriptors" (e.g., steric, electronic, hydrophobic), that govern their potency. nih.gov Once a statistically robust model is developed and validated, it can be used to predict the activity of new, untested compounds. mdpi.comnih.gov For derivatives of p-Guanidinophenylalanine, QSAR can guide the modification of the molecular structure to enhance its inhibitory activity against target proteases.
Machine Learning (ML) has become a transformative force in drug discovery, encompassing a broad range of algorithms that can learn complex patterns from large datasets. neovarsity.orgnih.gov In this context, ML models, such as random forests, support vector machines, and deep neural networks, are trained on vast amounts of chemical and biological data to make predictions. nih.govnih.gov Applications relevant to this compound include:
Binding Affinity Prediction: Training models to predict how strongly a compound will bind to its target protein. nih.govappsilon.com
Virtual Screening: Rapidly screening massive virtual libraries of compounds to identify potential hits with desired activity profiles. neovarsity.org
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is crucial for its development as a drug. researchgate.net
By integrating data from molecular docking, chemical properties, and experimental results, machine learning algorithms can build predictive models that significantly accelerate the identification and optimization of novel enzyme inhibitors. nih.gov
Proteomics and Metabolomics Data Integration
Proteomics is the large-scale study of proteins, particularly their structures and functions, within a biological system. When a compound like this compound is introduced to cells or tissues, proteomics can be used to identify which proteins it interacts with directly (target engagement) or which protein expression levels change as a result of its activity (downstream effects). This provides a global view of the compound's cellular impact and can help elucidate its mechanism of action and identify potential off-target effects.
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolites. By analyzing the metabolome, scientists can get a snapshot of the cell's physiological state. The application of a compound like this compound, especially an enzyme inhibitor, would be expected to cause specific changes in the concentrations of certain metabolites. For instance, inhibiting a protease could lead to the accumulation of its substrate and a reduction in its product. Integrating metabolomics data can therefore provide functional validation of the compound's activity and uncover its broader effects on cellular metabolic pathways.
The integration of proteomics and metabolomics data offers a powerful, systems-biology approach to understanding the full biological impact of a compound. By correlating changes in protein levels with changes in metabolite concentrations, researchers can construct a comprehensive picture of the molecular pathways perturbed by this compound, confirming its intended mechanism and revealing new biological insights.
Future Directions and Emerging Research Avenues
Exploration of Novel Enzymatic Targets
The primary utility of p-Guanidinophenylalanine (GPA) has been in the investigation of well-characterized proteases like trypsin and chymotrypsin (B1334515). The specificity of GPA derivatives for these enzymes has been documented, highlighting its potential as a scaffold for inhibitor design. For instance, studies have compared the hydrolysis rates of GPA derivatives with those of arginine substrates, revealing important structure-activity relationships. The presence of a β-methylene group in Nα-benzoyl-p-guanidino-L-phenylalanine ethyl ester was found to be crucial for its high susceptibility to trypsin-catalyzed hydrolysis. nih.gov
Future research will focus on leveraging the GPA scaffold to target other, less-characterized serine proteases implicated in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The strategy involves using the GPA core as a recognition motif and modifying its backbone and N- and C-termini to achieve selectivity for novel targets. By systematically altering the stereochemistry and appending different chemical groups, libraries of GPA derivatives can be synthesized and screened against panels of disease-relevant proteases. This approach moves beyond the classical targets and aims to develop selective inhibitors for enzymes that have been historically difficult to target.
Table 1: Comparative Enzymatic Activity of p-Guanidinophenylalanine Derivatives
| Compound/Substrate | Enzyme | Activity/Inhibition | Key Finding |
| Nα-benzoyl-p-guanidino-L-phenylalanine ethyl ester (L-Bz-p-GPA-OEt) | Bovine Trypsin | High susceptibility to hydrolysis | Specificity constant comparable to the standard substrate, Nα-benzoyl-L-arginine ethyl ester. nih.gov |
| Nα-benzoyl-p-guanidino-D-phenylalanine ethyl ester (D-Bz-p-GPA-OEt) | Bovine Trypsin | Competitive inhibitor | The D-enantiomer acts as an inhibitor rather than a substrate. nih.gov |
| Phenylthiazolone of p-guanidinophenylalanine (PTA-GPA) | Trypsin | Specific internal thioester substrate | The specificity constant was about 4 times larger than that of the arginine equivalent (PTA-Arg). researchgate.net |
| Nα-benzoyl-p-guanidino-L-phenylalanine ethyl ester (Bz-GPA-OEt) | Streptomyces griseus trypsin | Substrate | The specificity constant was 2-3 times lower than that for arginine substrates. tum.de |
This table is interactive and can be sorted by clicking on the column headers.
Advancements in Multivalent Ligand Design
Multivalent ligands, which present multiple copies of a recognition motif on a single scaffold, can exhibit significantly enhanced binding affinity and specificity for their biological targets. researchgate.netnih.gov This avidity effect arises from the ability of the multivalent ligand to engage with multiple binding sites on a protein or protein complex simultaneously.
The guanidinium (B1211019) group of p-guanidinophenylalanine is an ideal candidate for incorporation into multivalent ligand designs due to its strong and specific interactions with the carboxylate-rich active sites of many enzymes. Future research in this area will involve the design and synthesis of molecules where multiple GPA residues are attached to various scaffolds, such as polymers, dendrimers, or nanoparticles. The spacing, orientation, and density of the GPA units on the scaffold will be systematically varied to optimize binding to specific targets. Such multivalent inhibitors could offer superior potency and selectivity compared to their monovalent counterparts, potentially leading to more effective therapeutic agents with fewer off-target effects.
Integration with Advanced Chemical Biology Platforms
Modern chemical biology relies on powerful platforms to study protein function in complex biological systems. Activity-based protein profiling (ABPP) is a key technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in their native environment. nih.govwikipedia.org These activity-based probes (ABPs) typically consist of a recognition element, a reactive group (or "warhead") to covalently modify the enzyme's active site, and a reporter tag for detection. nih.gov
A significant future direction is the incorporation of p-guanidinophenylalanine hydrochloride into the design of novel ABPs for serine proteases. Given its established role as an arginine mimetic, GPA can serve as a highly selective recognition element for trypsin-like enzymes. stanford.edu An ABP based on GPA would be designed with GPA as the P1 residue to direct the probe to the active site of the target protease. This GPA-based probe would also contain a warhead, such as a fluorophosphonate or an acyloxymethyl ketone, and a reporter tag, like biotin (B1667282) for affinity purification or a fluorophore for imaging.
Such probes would enable researchers to:
Profile the activity of trypsin-like proteases in various disease states, providing insights into their pathological roles.
Conduct competitive ABPP experiments to screen for and characterize the selectivity of new inhibitors on a proteome-wide scale.
Identify novel enzymatic targets of GPA-derived compounds, expanding our understanding of their biological effects.
This integration with chemical proteomics will allow for a more global and dynamic view of the role of specific proteases in health and disease. nih.gov
Development of Chemical Tools for Biological Pathway Elucidation
Beyond their use as inhibitors or in ABPP, derivatives of this compound can be developed into sophisticated chemical tools for dissecting biological pathways. By attaching functional moieties, GPA can be transformed into probes for various applications.
For example, GPA derivatives can be functionalized with:
Fluorescent dyes: Creating probes for fluorescence microscopy to visualize the localization and activity of specific proteases within cells and tissues. mdpi.com
Photo-crosslinkers: Designing probes that can be used to trap and identify binding partners of proteases, helping to map out protein-protein interaction networks.
Cleavable linkers and affinity tags: Developing reagents for isolating and identifying the substrates of specific proteases from complex cellular lysates.
These chemical tools, built upon the specific recognition properties of the GPA scaffold, will be invaluable for elucidating the precise roles of individual serine proteases in complex signaling cascades and other biological processes. The ability to selectively target and report on the activity of these enzymes in their native context will provide a deeper understanding of their function and their potential as therapeutic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
